molecular formula C12H15N3OS B1479868 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098051-25-1

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No. B1479868
CAS RN: 2098051-25-1
M. Wt: 249.33 g/mol
InChI Key: RCNLBQBZAIXLBK-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine, also known as THPEP, is a chemical compound derived from the thiophene ring system. It is a heterocyclic compound that can be used as a building block for the synthesis of various organic compounds. THPEP is a useful intermediate for the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. THPEP has been studied extensively in the laboratory and has been found to possess a range of interesting properties.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

  • Generation of Structurally Diverse Libraries

    Utilizing thiophene derivatives as starting materials, researchers have demonstrated the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. This approach facilitates the synthesis of various dithiocarbamates, thioethers, and a wide array of cyclic compounds, showcasing the versatility of thiophene-based compounds in chemical syntheses (Roman, 2013).

  • Synthesis of Novel Anticancer Agents

    A series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, including variations of the thiophene moiety, have shown moderate to significant anticancer activities, highlighting their potential as therapeutic agents (Alam et al., 2018).

Biological Applications and Antimicrobial Activity

  • Modification of Hydrogels for Medical Applications

    Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including thiophene derivatives, have been shown to possess enhanced antibacterial and antifungal activities. Such modified polymers exhibit potential for medical applications, indicating the role of thiophene-based amines in developing materials with improved biological properties (Aly & El-Mohdy, 2015).

  • Antimicrobial and Anticancer Activities

    The synthesis of new pyrazoline-based thiazole derivatives incorporating the thiophene moiety has led to compounds with significant antimicrobial, antifungal, and anticancer activities. These activities were evaluated against a variety of bacterial species, fungal strains, and cancer cell lines, with some compounds showing strong potential as therapeutic agents (Elewa et al., 2020).

properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,3-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNLBQBZAIXLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 6
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

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